HDAC6 Inhibitory Potency Compared to Clinical Pan-Inhibitor SAHA
Hdac-IN-28 (compound 10c) is a more potent inhibitor of HDAC6 than the clinically approved pan-HDAC inhibitor SAHA (vorinostat) [1]. In a direct head-to-head biochemical assay, Hdac-IN-28 inhibited HDAC6 with an IC50 of 4.4 nM, which is approximately 9-fold more potent than SAHA's IC50 of 39.9 nM [1].
| Evidence Dimension | HDAC6 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 4.4 nM (as compound 10c) |
| Comparator Or Baseline | 39.9 nM (SAHA, pan-HDAC inhibitor) |
| Quantified Difference | ~9-fold greater potency |
| Conditions | Biochemical assay using recombinant HDAC6 enzyme. |
Why This Matters
For research requiring potent HDAC6 inhibition, Hdac-IN-28 provides a significantly more potent tool than the clinical standard SAHA, allowing for effective target engagement at lower concentrations.
- [1] Wang Y, et al. Design, Synthesis, and Biological Evaluation of 2,4-Imidazolinedione Derivatives as HDAC6 Isoform-Selective Inhibitors. ACS Med Chem Lett. 2019 Jul 5;10(8):1122-1127. View Source
